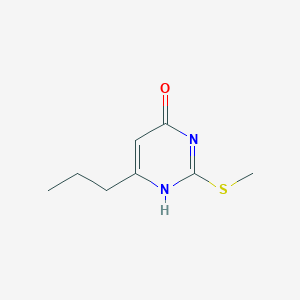

2-(Methylthio)-6-propylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICULGBASIPYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352588 | |

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-17-7 | |

| Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-(Methylthio)-6-propylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the formation of a key pyrimidine intermediate, 6-propyl-2-thiouracil, followed by a selective S-methylation to yield the final product. This document will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the analytical characterization of the synthesized compounds.

Introduction to 2-(Methylthio)-6-propylpyrimidin-4-ol

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. 2-(Methylthio)-6-propylpyrimidin-4-ol, with its characteristic substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 2-(Methylthio)-6-propylpyrimidin-4-ol involves a two-step sequence. This approach ensures high yields and purity of the final product.

Overall Reaction Scheme:

A two-step synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol.

Part 1: Synthesis of 6-Propyl-2-thiouracil (Intermediate)

The initial step involves the condensation of a β-ketoester, ethyl 3-oxohexanoate (also known as ethyl propylacetoacetate), with thiourea. This reaction, a variation of the classical Biginelli reaction, is a well-established method for the formation of pyrimidine rings.

Mechanistic Insight

The reaction proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide, a strong base, deprotonates the thiourea, increasing its nucleophilicity. The resulting anion then attacks the more electrophilic carbonyl carbon of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring of 6-propyl-2-thiouracil. The choice of a strong base like sodium ethoxide is crucial to drive the reaction towards the desired product.

Experimental Protocol: Synthesis of 6-Propyl-2-thiouracil

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-oxohexanoate | 158.20 | 15.82 g | 0.10 |

| Thiourea | 76.12 | 7.61 g | 0.10 |

| Sodium Metal | 22.99 | 2.30 g | 0.10 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.30 g (0.10 mol) of sodium metal to 100 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 7.61 g (0.10 mol) of thiourea and 15.82 g (0.10 mol) of ethyl 3-oxohexanoate.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Precipitation: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH is approximately 5-6. A white precipitate of 6-propyl-2-thiouracil will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure 6-propyl-2-thiouracil as a white crystalline solid.

Part 2: Synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol (Final Product)

The second and final step is the selective S-methylation of the 6-propyl-2-thiouracil intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the thiouracil acts as the nucleophile.

Mechanistic Insight

In the presence of a base, such as sodium hydroxide, the thione group of 6-propyl-2-thiouracil is deprotonated to form a thiolate anion. This thiolate is a soft nucleophile and will readily attack the electrophilic methyl group of methyl iodide, a classic SN2 reaction, to form the S-methylated product. The use of a strong base ensures the complete formation of the thiolate, maximizing the yield of the desired product.

Experimental Protocol: Synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Propyl-2-thiouracil | 170.23 | 17.02 g | 0.10 |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |

| Methyl Iodide | 141.94 | 14.19 g (6.25 mL) | 0.10 |

| Water | 18.02 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Dissolution: Dissolve 17.02 g (0.10 mol) of 6-propyl-2-thiouracil in 100 mL of a 1M sodium hydroxide solution (4.00 g in 100 mL of water) in a 250 mL round-bottom flask with stirring.

-

Addition of Methylating Agent: To the resulting solution, add 14.19 g (0.10 mol) of methyl iodide dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath.

-

Precipitation: Neutralize the solution by the dropwise addition of glacial acetic acid until the pH is approximately 7. A white precipitate of 2-(Methylthio)-6-propylpyrimidin-4-ol will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from ethanol to yield pure 2-(Methylthio)-6-propylpyrimidin-4-ol as a white solid.

Analytical Characterization

The identity and purity of the synthesized 2-(Methylthio)-6-propylpyrimidin-4-ol should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |

| ¹H NMR | The spectrum should show characteristic peaks for the propyl group (a triplet and a sextet), the methylthio group (a singlet), and a singlet for the pyrimidine ring proton. The exact chemical shifts may vary slightly depending on the solvent used. |

| ¹³C NMR | The spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the pyrimidine ring, the propyl group, and the methylthio group. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C8H12N2OS, MW: 184.26 g/mol ). |

| FT-IR | The IR spectrum should show characteristic absorption bands for N-H stretching, C=O stretching, and C-S stretching. |

Safety Precautions

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Methyl iodide is a toxic and carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydroxide and glacial acetic acid are corrosive and should be handled with care.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers and scientists in the field of drug discovery to access this valuable pyrimidine derivative. The emphasis on mechanistic understanding and detailed experimental procedures is intended to facilitate the successful and safe synthesis of this compound for further research and development.

References

-

Anderson, G. W., et al. (1945). Studies in Chemotherapy. X. Antithyroid Compounds. Synthesis of 5- and 6-Substituted 2-Thiouracils from β-Keto Esters and Thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. [Link]

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

Chemical properties of 2-(Methylthio)-6-propylpyrimidin-4-ol

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 2-(Methylthio)-6-propylpyrimidin-4-ol

Introduction

Pyrimidine derivatives are a cornerstone in medicinal and agricultural chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and plant growth stimulation.[1][2][3] This technical guide focuses on the chemical properties of a specific, yet sparsely documented pyrimidine derivative: 2-(Methylthio)-6-propylpyrimidin-4-ol. Due to the limited direct literature on this exact compound, this guide will provide a comprehensive overview based on established chemical principles and data from structurally related analogues. We will explore a proposed synthetic route, predict its physicochemical and spectroscopic properties, and discuss potential biological activities, offering a foundational resource for researchers and drug development professionals.

Molecular Structure and Isomerism

The fundamental structure of 2-(Methylthio)-6-propylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This core is substituted with a methylthio group at the 2-position, a propyl group at the 6-position, and a hydroxyl group at the 4-position.

An important chemical characteristic of this molecule is its potential for tautomerism. The hydroxyl group at the 4-position allows for keto-enol tautomerization, meaning it can exist in equilibrium with its keto form, 2-(methylthio)-6-propyl-1H-pyrimidin-4(3H)-one. The predominant tautomer can be influenced by factors such as the solvent and solid-state packing.

Caption: Tautomeric forms of 2-(Methylthio)-6-propylpyrimidin-4-ol.

Proposed Synthesis Pathway

Caption: Proposed synthesis of 2-(Methylthio)-6-propylpyrimidin-4-ol.

Experimental Protocol: A Predictive Methodology

Step 1: Synthesis of 6-Propyl-2-thiouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add ethyl 3-oxohexanoate followed by thiourea.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude 6-propyl-2-thiouracil is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: S-Methylation to Yield 2-(Methylthio)-6-propylpyrimidin-4-ol

-

Reaction Setup: Dissolve the synthesized 6-propyl-2-thiouracil in an aqueous solution of sodium hydroxide.

-

Addition of Methylating Agent: To this solution, add a methylating agent such as methyl iodide or dimethyl sulfate dropwise while stirring.

-

Reaction Conditions: The reaction is typically carried out at room temperature for several hours.[5]

-

Work-up: The resulting precipitate of 2-(Methylthio)-6-propylpyrimidin-4-ol is collected by filtration.

-

Purification: The product is washed with water and can be further purified by recrystallization to obtain a solid of high purity.

Predicted Physicochemical Properties

The physicochemical properties of 2-(Methylthio)-6-propylpyrimidin-4-ol can be estimated based on data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Predicted Value | Basis for Prediction | Citation |

| Molecular Formula | C₈H₁₂N₂OS | Based on structure | N/A |

| Molecular Weight | 184.26 g/mol | Based on structure | N/A |

| Melting Point | 180-210 °C | Similar to 2-(Methylthio)pyrimidin-4-ol (200-204 °C) | [6] |

| pKa | ~7.8 | Similar to 2-(Methylthio)pyrimidin-4-ol (7.80) | [6] |

| LogP | ~1.0-1.5 | Increased lipophilicity due to the propyl group compared to methyl or no substitution | [6][7] |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol | Typical for pyrimidine derivatives | [6] |

Spectroscopic Characterization: An Anticipated Profile

The structural elucidation of the synthesized 2-(Methylthio)-6-propylpyrimidin-4-ol would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the methylthio group (a singlet), and a proton on the pyrimidine ring (a singlet). The position of the OH/NH proton signal will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the pyrimidine ring, the propyl group, and the methylthio group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H/O-H stretching, C=O stretching (in the keto tautomer), and C=N and C=C stretching of the pyrimidine ring.

Reactivity and Stability

The chemical reactivity of 2-(Methylthio)-6-propylpyrimidin-4-ol is dictated by its functional groups. The methylthio group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities at the 2-position.[1] The hydroxyl group can undergo O-alkylation or O-acylation. The pyrimidine ring itself can be subject to electrophilic substitution, though the existing substituents will direct the position of attack. The compound should be stored in a dry environment at a cool temperature to ensure stability.[8]

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 2-(Methylthio)-6-propylpyrimidin-4-ol, the pyrimidine scaffold is present in a multitude of biologically active molecules.[3]

-

Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[2][9] The title compound could be screened for such activities.

-

Plant Growth Regulation: Certain pyrimidine derivatives have been shown to act as plant growth stimulants.

-

Enzyme Inhibition: The structural similarity to other heterocyclic compounds suggests it could be an inhibitor for various enzymes. For instance, some pyrimidine derivatives are known to inhibit nitric oxide synthase.[6]

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of 2-(Methylthio)-6-propylpyrimidin-4-ol.

Analytical Methodologies

For the analysis and purification of 2-(Methylthio)-6-propylpyrimidin-4-ol, standard chromatographic techniques would be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for assessing purity and for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS could be a valuable tool for identification and quantification.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-(Methylthio)-6-propylpyrimidin-4-ol. By leveraging data from structurally related compounds, we have outlined a robust starting point for researchers and professionals in the fields of chemistry and drug discovery. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer valuable insights for future experimental work. The exploration of this and similar novel pyrimidine derivatives holds significant promise for the discovery of new therapeutic agents and agrochemicals.

References

-

Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033. Available from: [Link]

-

LookChem. 2-(Methylthio)pyrimidin-4-ol. Available from: [Link]

-

PubChem. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][8]dioxol-4-yl)oxy)ethanol. Available from: [Link]

-

PubChem. 2-(Propylthio)pyrimidine-4,6-diol. Available from: [Link]

-

Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7). Available from: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Available from: [Link]

-

PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available from: [Link]

-

Antioxidant and Antibacterial Properties of Extracts and Bioactive Compounds in Bryophytes. (2021). Antioxidants, 10(12), 1993. Available from: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Bioorganic & Organic Chemistry, 2(5), 204-208. Available from: [Link]

Sources

- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

2-(Methylthio)-6-propylpyrimidin-4-ol mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylthio)-6-propylpyrimidin-4-ol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action for 2-(Methylthio)-6-propylpyrimidin-4-ol, a thiouracil derivative. Given the limited direct research on this specific molecule, this document synthesizes information from extensive studies on its close structural analog, propylthiouracil (PTU), to project a highly probable mechanistic profile. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction: The Thiouracil Class and Thyroid Hormone Synthesis

Thiouracil derivatives are a class of compounds primarily known for their antithyroid properties. They are instrumental in the management of hyperthyroidism, a condition characterized by the excessive production of thyroid hormones.[1] The therapeutic effect of these drugs is centered on their ability to interfere with the synthesis of thyroxine (T4) and triiodothyronine (T3), the two primary hormones produced by the thyroid gland.[2][3] Thyroid hormones are critical regulators of metabolism, and their overproduction can lead to a variety of metabolic and cardiovascular complications.[2]

Core Mechanism of Action: A Two-Pronged Approach

The mechanism of action of thiouracil derivatives like 2-(Methylthio)-6-propylpyrimidin-4-ol is multifaceted, primarily targeting the enzymatic pathways of thyroid hormone production.[1] The central hypothesis, based on extensive data from propylthiouracil (PTU), is a dual inhibition of key enzymes involved in both the synthesis and activation of thyroid hormones.[1][4][5]

Inhibition of Thyroid Peroxidase (TPO)

The primary and most critical action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO).[1][6] TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and is indispensable for the synthesis of thyroid hormones.[7][8] Its inhibition effectively halts the production of new thyroid hormones within the gland.[4]

The inhibitory action on TPO disrupts two crucial steps in thyroid hormone synthesis:

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I⁰), a more reactive form necessary for the subsequent iodination of tyrosine residues.[3]

-

Iodination and Coupling: The activated iodine is then incorporated into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO further catalyzes the coupling of these iodotyrosine molecules to form T4 and T3.[1][4]

By inhibiting TPO, 2-(Methylthio)-6-propylpyrimidin-4-ol is presumed to prevent these essential steps, leading to a dose-dependent decrease in the synthesis of thyroid hormones.[9] It is important to note that this action does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.[2][5]

Inhibition of 5'-Deiodinase

A secondary, yet significant, mechanism of action for propylthiouracil, and likely for 2-(Methylthio)-6-propylpyrimidin-4-ol, is the inhibition of the enzyme 5'-deiodinase.[1][3] This enzyme is responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[3] T3 is approximately four times more potent than T4, and this conversion accounts for a significant portion of circulating T3.

By inhibiting 5'-deiodinase, the compound reduces the systemic levels of the more active thyroid hormone, T3, thus mitigating the symptoms of hyperthyroidism more rapidly than agents that only inhibit TPO.[1] This dual action provides a comprehensive approach to controlling thyroid hormone levels.

Signaling Pathway and Physiological Consequences

The inhibition of thyroid hormone synthesis by 2-(Methylthio)-6-propylpyrimidin-4-ol initiates a cascade of physiological responses governed by the hypothalamic-pituitary-thyroid (HPT) axis.

Caption: Inhibition of TPO and 5'-deiodinase by 2-(Methylthio)-6-propylpyrimidin-4-ol.

The decreased levels of circulating T4 and T3 disrupt the negative feedback loop to the pituitary gland. This results in an increased secretion of Thyroid-Stimulating Hormone (TSH).[9] While TSH would normally stimulate the thyroid gland to produce more hormones, the enzymatic block by the thiouracil derivative prevents this, leading to a gradual depletion of stored thyroid hormones and a return to a euthyroid state.

Quantitative Data from Analog Studies

The following table summarizes key quantitative parameters for propylthiouracil (PTU), providing an expected range of activity for 2-(Methylthio)-6-propylpyrimidin-4-ol.

| Parameter | Value | Reference |

| TPO Inhibition (IC50) | 1.2 µM (in vitro) | [9] |

| Onset of Action | 24 to 36 hours | [4] |

| Duration of Action | 12 to 24 hours | [4] |

| Protein Binding | 80% to 85% | [4] |

| Half-life | Approximately 1 hour | [4] |

Experimental Protocols for Mechanistic Elucidation

The following outlines a standard experimental workflow to confirm the proposed mechanism of action for 2-(Methylthio)-6-propylpyrimidin-4-ol.

In Vitro Thyroid Peroxidase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on TPO activity.

Methodology:

-

Preparation of Thyroid Microsomes: Obtain thyroid tissue and prepare microsomal fractions containing TPO.[9]

-

Assay Reaction: In a microplate, combine the thyroid microsomes, a suitable substrate (e.g., guaiacol), hydrogen peroxide (H₂O₂), and varying concentrations of 2-(Methylthio)-6-propylpyrimidin-4-ol.[8][10]

-

Data Acquisition: Measure the rate of the colorimetric reaction, which is indicative of TPO activity, using a spectrophotometer.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of TPO activity.

Caption: Workflow for the in vitro TPO inhibition assay.

In Vivo Studies in a Rodent Model

Animal studies are crucial to confirm the physiological effects of the compound.

Methodology:

-

Animal Dosing: Administer varying doses of 2-(Methylthio)-6-propylpyrimidin-4-ol to rats for a specified period (e.g., 14 days).[9]

-

Sample Collection: Collect blood samples at regular intervals to measure serum levels of T3, T4, and TSH.

-

Hormone Quantification: Use sensitive immunoassays or LC-MS/MS to quantify the hormone levels.

-

Analysis: Correlate the dose of the compound with changes in hormone levels to establish a dose-response relationship.

Conclusion

Based on the well-established mechanism of propylthiouracil and other thiouracil derivatives, 2-(Methylthio)-6-propylpyrimidin-4-ol is predicted to act as a potent antithyroid agent. Its primary mechanism of action is the inhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. A secondary action, the inhibition of 5'-deiodinase, likely contributes to its therapeutic efficacy by reducing the peripheral conversion of T4 to the more active T3. The experimental protocols outlined provide a clear path for the empirical validation of this proposed mechanism. Further research into the specific binding kinetics and potential off-target effects of 2-(Methylthio)-6-propylpyrimidin-4-ol will be essential for its development as a potential therapeutic agent.

References

-

Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf. [Link]

-

How does propylthiouracil work? - Drugs.com. [Link]

-

Propylthiouracil - Wikipedia. [Link]

-

What is the mechanism of Propylthiouracil? - Patsnap Synapse. [Link]

-

What is the mechanism of action (MOA) of Propylthiouracil (PTU)? - Dr.Oracle. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC - NIH. [Link]

-

Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC - NIH. [Link]

-

The mechanism of action of the thioureylene antithyroid drugs - PubMed. [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. [Link]

-

Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC. [Link]

-

Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. [Link]

-

Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed. [Link]

-

(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties - ResearchGate. [Link]

-

Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed. [Link]

-

Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization - Pharmacia. [Link]

Sources

- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. scbt.com [scbt.com]

- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Methylthio)-6-propylpyrimidin-4-ol: A Technical Guide

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The compound 2-(methylthio)-6-propylpyrimidin-4-ol, a member of this important class, possesses a unique combination of functional groups that make its structural elucidation a critical task for researchers. This technical guide provides an in-depth analysis of the spectroscopic data for this compound and its close structural analog, 2-(methylthio)-6-methylpyrimidin-4-ol. By examining the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data, we can gain a comprehensive understanding of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characterization of this class of molecules.

Molecular Structure and Tautomerism

The nominal structure of 2-(methylthio)-6-propylpyrimidin-4-ol suggests the presence of a hydroxyl group. However, it predominantly exists in its more stable keto tautomeric form, 2-(methylthio)-6-propylpyrimidin-4(3H)-one. This keto-enol tautomerism is a common feature of hydroxypyrimidines.[2] The spectroscopic data presented in this guide will reflect the characteristics of the keto form.

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of 2-(methylthio)-6-propylpyrimidin-4-ol and its analogs involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: Workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of pyrimidine derivatives reveals characteristic absorption bands corresponding to the vibrations of their constituent bonds.[3]

Experimental Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3196-3116 | Amide N-H stretching vibration.[2] |

| C-H Stretch (Aromatic) | 3076-3028 | Aromatic C-H stretching.[2] |

| C-H Stretch (Aliphatic) | 2929-2845 | Aliphatic C-H stretching of the methyl and alkyl groups.[2] |

| C=O Stretch | 1670-1641 | Carbonyl stretching of the amide group in the pyrimidine ring.[2] |

| C=N Stretch | 1641-1639 | Imine stretching within the pyrimidine ring.[2] |

| C=C Stretch | 1581-1544 | Aromatic-like C=C stretching in the pyrimidine ring.[2] |

Interpretation:

The presence of a strong absorption band in the region of 1670-1641 cm⁻¹ is indicative of the carbonyl group (C=O) and confirms the predominance of the keto tautomer. The band around 3200 cm⁻¹ corresponds to the N-H stretching of the amide group. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The C=N and C=C stretching bands are characteristic of the pyrimidine ring system.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent, typically DMSO-d₆.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is placed in an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 12.4-12.3 | Singlet |

| C₅-H | 6.1 | Singlet |

| S-CH₂ | 4.4 | Singlet |

| C₆-CH₃ | 2.2 | Singlet |

Interpretation:

The downfield chemical shift of the NH proton (around 12.4 ppm) is characteristic of an amide proton involved in hydrogen bonding. The singlet at approximately 6.1 ppm is assigned to the proton at the 5th position of the pyrimidine ring. The singlet at around 4.4 ppm corresponds to the methylene protons of the S-CH₂ group, and the singlet at 2.2 ppm is attributed to the methyl protons at the 6th position.[2] For the target molecule, 2-(methylthio)-6-propylpyrimidin-4-ol, the propyl group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring.

¹³C NMR Spectroscopy

Experimental Protocol:

-

A more concentrated solution of the sample in a deuterated solvent (e.g., DMSO-d₆) is prepared.

-

The ¹³C NMR spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher.

Data for a 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivative:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 162.7 |

| C₂ | 159.2 |

| C₆ | 152.1 |

| C₄ | 148.5 |

| C₅ | 114.7 |

| S-CH₂ | 36.1 |

| C₆-CH₃ | 23.8 |

Interpretation:

The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around 162.7 ppm. The carbon atoms of the pyrimidine ring (C₂, C₄, C₆, and C₅) resonate at distinct chemical shifts, providing a fingerprint of the heterocyclic core. The aliphatic carbons of the S-CH₂ and C₆-CH₃ groups appear at upfield chemical shifts of approximately 36.1 and 23.8 ppm, respectively.[2] For the 6-propyl derivative, additional signals for the three carbons of the propyl chain would be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the ions is measured.

Data for 6-Methyl-2-(methylthio)pyrimidin-4-ol:

| Ion | m/z |

| [M+H]⁺ | 156.9 |

Interpretation:

The mass spectrum of 6-methyl-2-(methylthio)pyrimidin-4-ol shows a protonated molecular ion peak at an m/z of 156.9, which corresponds to the calculated molecular weight of the compound (156.21 g/mol ) plus the mass of a proton.[4] This confirms the molecular formula of the compound. For the target molecule, 2-(methylthio)-6-propylpyrimidin-4-ol, the expected [M+H]⁺ peak would be at an m/z of approximately 185.26.

Conclusion

The spectroscopic characterization of 2-(methylthio)-6-propylpyrimidin-4-ol, facilitated by the detailed analysis of its close analog 2-(methylthio)-6-methylpyrimidin-4-ol, provides a clear and comprehensive picture of its molecular structure. The combined data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry are consistent with the proposed structure, confirming the presence of the pyrimidin-4(3H)-one core and the respective substituents. This guide serves as a valuable resource for scientists working on the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances, 9(45), 26265-26275. Available from: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Al-Ostath, A., El-Faham, A., & Taha, N. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 15(1), 1-13. Available from: [Link]

-

El-Ashry, E. S. H., Abu-El-Azm, F. S. M., Abdel-Hamid, M. K., & El-Azab, A. S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. Available from: [Link]

-

ChemWhat. (n.d.). 6-METHYL-2-(METHYLTHIO)PYRIMIDIN-4-OL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

Ghazaryan, E., Shainova, R. S., & Yengoyan, A. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical and Pharmaceutical Research, 8(7), 1025-1033. Available from: [Link]

-

Atiya, R. N., Al-Jadaan, S. A. N., & Al-Lami, H. S. (2018). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. Biochemical and Cellular Archives, 18(2), 1801-1810. Available from: [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

2-(Methylthio)-6-propylpyrimidin-4-ol CAS number 124700-70-5

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS: 124700-70-5)

A Note on Nomenclature: It is important to clarify that the CAS number 124700-70-5 corresponds specifically to 2-(Methylthio)pyrimidin-4-ol . The initially mentioned "6-propyl" substituent is not associated with this CAS identifier. This guide will focus on the compound definitively identified by the provided CAS number.

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of immense interest in medicinal chemistry and drug development as it is a fundamental component of nucleobases like thymine and uracil, which form the building blocks of nucleic acids.[1] The pyrimidine ring system is a versatile template, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2] The presence of a methylthio group at the 2-position and a hydroxyl group at the 4-position imparts unique chemical reactivity and potential for biological interactions, making it a valuable building block for the synthesis of more complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, potential biological significance, and proposed mechanisms of action for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of 2-(Methylthio)pyrimidin-4-ol is presented below. These parameters are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Reference(s) |

| CAS Number | 124700-70-5 | [1][3] |

| Molecular Formula | C₅H₆N₂OS | [3] |

| Molecular Weight | 142.18 g/mol | [3] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 200.0 to 204.0 °C | [6] |

| Boiling Point (Predicted) | 301.2 °C at 760 mmHg | [6][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa (Predicted) | 7.18 ± 0.20 | [7] |

| LogP (Predicted) | 0.9041 | [3] |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

| SMILES | OC1=NC(SC)=NC=C1 | [3] |

PART 2: Synthesis and Characterization

The synthesis of 2-(Methylthio)pyrimidin-4-ol is most commonly achieved through the S-methylation of 2-thiouracil. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol

This protocol is based on a well-established procedure for the S-methylation of thiouracil derivatives.[4]

Objective: To synthesize 2-(Methylthio)pyrimidin-4-ol via S-methylation of 2-thiouracil.

Materials:

-

2-Thiouracil (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Deionized water

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Preparation of Sodium Thiouracil Salt: Dissolve sodium hydroxide (2.0 eq) in deionized water in a reaction flask with stirring. Add 2-thiouracil (1.0 eq) to the alkaline solution and continue stirring until all solids have dissolved.

-

Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0 °C.

-

Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Precipitation: After 16 hours, cool the resulting pale-yellow solution to 0 °C in an ice bath. Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with three portions of cold deionized water.

-

Drying: Dry the purified product under vacuum to yield 2-(Methylthio)pyrimidin-4-ol as a white powder.[4]

Synthesis Workflow Diagram

Caption: Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-thiouracil.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methylthio (-SCH₃) protons, typically in the range of 2.5 ppm. Signals for the vinyl proton on the pyrimidine ring and the N-H/O-H protons would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the five distinct carbon atoms in the molecule, including the methylthio carbon, the C=O carbon, and the carbons of the pyrimidine ring.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H and O-H stretching (often broad), C=O stretching, and C-S stretching, confirming the presence of the principal functional groups.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (142.18 g/mol ), confirming its elemental composition.[9]

-

Elemental Analysis: The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the calculated values for the molecular formula C₅H₆N₂OS.[10]

PART 3: Biological Significance and Potential Applications

While specific biological studies on 2-(Methylthio)pyrimidin-4-ol are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is a cornerstone of modern pharmacology.[2]

Potential Therapeutic Roles:

-

Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[11] They can also act as kinase inhibitors, targeting signaling pathways crucial for cancer growth, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12]

-

Anti-inflammatory Agents: Substituted pyrimidines have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators in the synthesis of prostaglandins.[13]

-

Antimicrobial Agents: The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs. Derivatives can target essential bacterial enzymes like DNA gyrase, disrupting DNA replication and leading to cell death.[2]

-

Analgesic Properties: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant analgesic activity, likely through the inhibition of peripheral pain mechanisms.[10]

Given these precedents, 2-(Methylthio)pyrimidin-4-ol serves as a highly valuable scaffold for the development of novel therapeutics in these areas.

PART 4: Proposed Mechanism of Action (Hypothetical)

Based on the known activities of related pyrimidine derivatives, a plausible mechanism of action for 2-(Methylthio)pyrimidin-4-ol in an anticancer context could be the inhibition of a key enzyme in a cell proliferation pathway, such as a receptor tyrosine kinase.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a derivative of 2-(Methylthio)pyrimidin-4-ol acts as a kinase inhibitor, blocking a signal transduction cascade that promotes cell proliferation.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

This proposed mechanism is based on the well-documented activity of other pyrimidine-based kinase inhibitors.[12][14] Experimental validation through enzymatic assays and cell-based studies would be required to confirm this hypothesis.

PART 5: Safety, Handling, and Storage

As with any research chemical, 2-(Methylthio)pyrimidin-4-ol should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5) is a structurally important heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the established broad-spectrum biological activity of the pyrimidine class make it a compound of high interest for the development of novel therapeutic agents. Future research should focus on synthesizing a library of derivatives and screening them for specific biological activities, particularly as anticancer, anti-inflammatory, and antimicrobial agents, to fully elucidate their therapeutic potential.

References

-

Kini, S., et al. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of ChemTech Research, 1(2), 173-178. Available at: [Link]

-

LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved January 10, 2026, from [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6359. Available at: [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Methylthio)[3][4][12]triazolo[1,5-a]pyrimidin-7-amine. Retrieved January 10, 2026, from [Link]3][4][12]triazolo[1,5-a]pyrimidin-7-amine_Maybridge_BTB08400.pdf

-

Wang, X., et al. (2021). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][3][4][12]triazolo[1,5-c]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 58(1), 1-10. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved January 10, 2026, from [Link]

-

Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. Retrieved January 10, 2026, from [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved January 10, 2026, from [Link]

-

Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497. Available at: [Link]

-

Kumar, S., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. Available at: [Link]

-

AL-Dawoody, P., et al. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2839(1), 020002. Available at: [Link]

-

Advanced Biotech. (2025). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved January 10, 2026, from [Link]

-

Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

Sources

- 1. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 124700-70-5 2-(Methylthio)pyrimidin-4-ol AKSci Z4020 [aksci.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-Pyrimidinol, 2-(methylthio)- (9CI) | 124700-70-5 [chemicalbook.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Methylthio)-6-propylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Methylthio)-6-propylpyrimidin-4-ol, a thiopyrimidine derivative with significant therapeutic promise. Drawing upon the well-established bioactivities of structurally related compounds, this document outlines a strategic approach for identifying and validating its molecular targets. The primary focus is on two high-probability targets: Thyroid Peroxidase (TPO), based on the compound's structural analogy to the anti-hyperthyroidism drug Propylthiouracil (PTU), and Aldose Reductase (AR), implicated in diabetic complications and known to be inhibited by thiopyrimidinone derivatives. This guide offers detailed, field-proven experimental protocols for target validation, explains the causal logic behind experimental choices, and provides a framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Thiopyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, including enzymes and receptors.[1] The derivatization of the pyrimidine core, particularly with sulfur-containing functional groups as seen in thiopyrimidines, has given rise to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

2-(Methylthio)-6-propylpyrimidin-4-ol belongs to this versatile class of molecules. Its structure, featuring a 2-(methylthio) group and a 6-propyl substituent on the pyrimidin-4-ol core, suggests a strong potential for specific biological interactions. This guide will delve into the most promising therapeutic avenues for this compound by analyzing the established mechanisms of structurally analogous molecules.

Primary Target Rationale: Learning from Structural Analogs

The initial step in elucidating the therapeutic potential of a novel compound involves a thorough analysis of its structural relatives. For 2-(Methylthio)-6-propylpyrimidin-4-ol, two key lines of evidence from existing research point towards highly probable therapeutic targets.

-

Structural Similarity to Propylthiouracil (PTU): The most striking resemblance is to Propylthiouracil (PTU), a well-established anti-thyroid drug used in the management of hyperthyroidism and Graves' disease.[4][5] PTU's primary mechanism of action is the inhibition of Thyroid Peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][6][7] This strong structural and functional precedent makes TPO a primary target of interest.

-

Inhibition of Aldose Reductase by Thiopyrimidinones: A recent study highlighted a series of thiopyrimidinone derivatives as potent inhibitors of human Aldose Reductase (AR).[8][9] This enzyme is a critical component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[10][11] The shared thiopyrimidine core suggests that 2-(Methylthio)-6-propylpyrimidin-4-ol may also exhibit AR inhibitory activity.

Based on this evidence, this guide will focus on providing a detailed roadmap for investigating the interaction of 2-(Methylthio)-6-propylpyrimidin-4-ol with TPO and AR.

Target Deep Dive 1: Thyroid Peroxidase (TPO) - A Potential Anti-Hyperthyroidism Agent

The Role of TPO in Thyroid Hormone Synthesis

Thyroid Peroxidase is a heme-containing enzyme located in the apical membrane of thyroid follicular cells.[12] It plays a central role in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by catalyzing two crucial reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines.[1][6][7]

Mechanism of TPO Inhibition by Thiouracil Derivatives

Propylthiouracil and other thiouracil derivatives inhibit TPO through a complex mechanism that can be both reversible and irreversible.[13] These compounds act as substrates for TPO, undergoing oxidation. In this process, they are believed to compete with tyrosine for iodination and also inactivate the enzyme.[13] The type of inhibition (reversible vs. irreversible) is dependent on the relative concentrations of the inhibitor and iodide.[13]

Figure 1: Proposed inhibition of Thyroid Peroxidase (TPO) by 2-(Methylthio)-6-propylpyrimidin-4-ol.

Experimental Protocol: In Vitro TPO Inhibition Assay (Guaiacol Oxidation Method)

This spectrophotometric assay is a well-established method for determining TPO activity by measuring the oxidation of a chromogenic substrate, guaiacol.[2][4]

3.3.1. Materials and Reagents

-

Human or porcine thyroid microsomes (source of TPO)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Guaiacol solution (20 mM in potassium phosphate buffer)

-

Hydrogen peroxide (H₂O₂) solution (0.3% w/v, freshly prepared)

-

2-(Methylthio)-6-propylpyrimidin-4-ol (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Propylthiouracil (PTU) as a positive control

-

UV-Vis spectrophotometer and cuvettes

3.3.2. Assay Procedure

-

Preparation of Reaction Mixture: In a cuvette, combine 500 µL of potassium phosphate buffer, 100 µL of thyroid microsome suspension, and 10 µL of the test compound or control at various concentrations.

-

Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

-

Initiation of Reaction: Add 100 µL of guaiacol solution and mix gently.

-

Baseline Reading: Measure the absorbance at 470 nm.

-

Start the Reaction: Add 10 µL of H₂O₂ solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 470 nm for 5 minutes, taking readings every 30 seconds.

-

Data Analysis: Calculate the rate of reaction (ΔA/min). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

3.3.3. Causality Behind Experimental Choices

-

Guaiacol as Substrate: Guaiacol is a convenient chromogenic substrate that produces a colored product upon oxidation by TPO, allowing for easy spectrophotometric detection.

-

H₂O₂ as Co-substrate: Hydrogen peroxide is the oxidizing agent required by TPO for its catalytic activity.

-

PTU as Positive Control: Using a known TPO inhibitor like PTU validates the assay's ability to detect inhibition.

-

Kinetic Measurement: Monitoring the reaction over time provides a more accurate measure of the initial reaction rate, which is crucial for enzyme kinetics studies.

Target Deep Dive 2: Aldose Reductase (AR) - A Potential Agent for Diabetic Complications

The Role of Aldose Reductase in the Polyol Pathway

Aldose Reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[3] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway increases significantly.[11] AR catalyzes the reduction of glucose to sorbitol, using NADPH as a cofactor.[3] The accumulation of sorbitol leads to osmotic stress in cells, contributing to the long-term complications of diabetes.[10]

Mechanism of Aldose Reductase and its Inhibition

AR is a member of the aldo-keto reductase superfamily.[14] The inhibition of AR prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway. Several classes of AR inhibitors have been developed, with some, like thiopyrimidinones, showing promising activity.[8][9]

Figure 2: Proposed inhibition of Aldose Reductase (AR) in the polyol pathway.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the activity of AR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[3][15]

4.3.1. Materials and Reagents

-

Recombinant human or rat lens aldose reductase

-

Sodium phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (0.1 mM in buffer, prepared fresh and kept on ice)

-

DL-glyceraldehyde solution (10 mM in buffer, as substrate)

-

2-(Methylthio)-6-propylpyrimidin-4-ol (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Epalrestat or Quercetin as a positive control

-

UV-Vis spectrophotometer and quartz cuvettes

4.3.2. Assay Procedure

-

Preparation of Reaction Mixture: In a quartz cuvette, combine 700 µL of sodium phosphate buffer, 100 µL of NADPH solution, 100 µL of the test compound or control at various concentrations, and 100 µL of the aldose reductase enzyme solution.

-

Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Add 100 µL of DL-glyceraldehyde solution to start the reaction and mix by inversion.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Data Analysis: Calculate the rate of NADPH consumption (ΔA/min). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.

4.3.3. Causality Behind Experimental Choices

-

NADPH Consumption: The enzymatic activity of AR is directly linked to the oxidation of NADPH to NADP+, and the disappearance of NADPH can be accurately measured spectrophotometrically at 340 nm.

-

DL-glyceraldehyde as Substrate: DL-glyceraldehyde is a commonly used and effective substrate for AR in in vitro assays.

-

Quartz Cuvettes: Quartz cuvettes are used for their transparency to UV light at 340 nm.

-

Positive Controls: Epalrestat and Quercetin are well-characterized AR inhibitors, making them suitable for validating the assay.

Other Potential Therapeutic Targets

The versatility of the pyrimidine scaffold suggests that 2-(Methylthio)-6-propylpyrimidin-4-ol may interact with other targets beyond TPO and AR. Further investigation into the following areas could reveal additional therapeutic applications.

Cyclooxygenase (COX) Enzymes

Several pyrimidine derivatives have been reported as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[16][17][18] Given the anti-inflammatory potential of many pyrimidine-based compounds, evaluating the inhibitory activity of 2-(Methylthio)-6-propylpyrimidin-4-ol against COX-1 and COX-2 is a logical next step.

Protein Kinases

The pyrimidine core is a well-known "privileged scaffold" in the design of protein kinase inhibitors, with several pyrimidine-based drugs approved for cancer therapy.[19][20][21][22][23] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. A broad kinase panel screening could uncover novel anti-cancer or neuroprotective activities.

Microbial Enzymes

Pyrimidine derivatives have also shown promise as antimicrobial agents by targeting essential bacterial enzymes.[24][25][26][27][28] For example, some thiophenyl-substituted pyrimidines inhibit FtsZ, a protein critical for bacterial cell division.[24][26] Screening against a panel of pathogenic bacteria and fungi could identify potential anti-infective properties.

Data Presentation and Summary

To facilitate the analysis and comparison of experimental results, all quantitative data, such as IC₅₀ values, should be summarized in a structured table.

| Target Enzyme | Test Compound | Positive Control | IC₅₀ (µM) |

| Thyroid Peroxidase | 2-(Methylthio)-6-propylpyrimidin-4-ol | Propylthiouracil | To be determined |

| Aldose Reductase | 2-(Methylthio)-6-propylpyrimidin-4-ol | Epalrestat | To be determined |

| COX-1 | 2-(Methylthio)-6-propylpyrimidin-4-ol | Celecoxib | To be determined |

| COX-2 | 2-(Methylthio)-6-propylpyrimidin-4-ol | Celecoxib | To be determined |

Conclusion and Future Directions

This technical guide has outlined a rational and evidence-based approach to identifying and validating the therapeutic targets of 2-(Methylthio)-6-propylpyrimidin-4-ol. The strong structural similarities to known bioactive compounds place Thyroid Peroxidase and Aldose Reductase as high-priority targets for initial investigation. The provided experimental protocols offer a robust framework for in vitro validation.

Future research should focus on executing these assays to determine the inhibitory potency of the compound against TPO and AR. Positive results would warrant further studies, including determination of the mechanism of inhibition, in vitro cellular assays, and eventually, in vivo studies in relevant disease models. The exploration of other potential targets, such as kinases and COX enzymes, could further broaden the therapeutic applicability of this promising thiopyrimidine derivative.

References

- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.

- An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues. PubMed.

- Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. SciELO.

- What is the mechanism of Propylthiouracil?

- Improved assay procedures for thyroid peroxidase; application to normal and adenom

- Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. Benchchem.

- Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. SciELO.

- What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle.

- How does propylthiouracil work? Drugs.com.

- What are the molecular and cellular mechanisms of action of PROPYLTHIOURACIL in its therapeutic applic

- Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin. Benchchem.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv

- Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodin

- Aldose reductase inhibitors and diabetic complic

- A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Deriv

- Recent Development of Pyrimidine‐Containing Antimicrobial Agents.

- Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. PubMed.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

-

Novel Benzo[2][6]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. [No Source Found].

- Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.

- Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complic

- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.

- Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity. Benchchem.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre

- Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complic

- Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model.

- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis.

- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal - Bioscientifica.

- Article.

- Synthesis and antibacterial properties of pyrimidine deriv

- Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PMC - NIH.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH.

- Human Thyroid Peroxidase ELISA Kit (EHTPO). Invitrogen - Thermo Fisher Scientific.

- Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Semantic Scholar.

- Thyroperoxidase Inhibitors. SCBT - Santa Cruz Biotechnology.

- In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. [No Source Found].

- Antibacterial activity of pyrimidine derivatives.

- A rapid assay of human thyroid peroxidase activity.

- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid

- Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands.

- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. FLORE.

- Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. NIH.

- Aldose Reductase Activity Kit (Colorimetric) (ab273276). Abcam.

- Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. [No Source Found].

- BMR Aldose Reductase Assay Kit. Biomedical Research Service.

Sources

- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 17. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 22. tandfonline.com [tandfonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 2-(Methylthio)-6-propylpyrimidin-4-ol Interactions

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of a novel pyrimidine derivative, 2-(Methylthio)-6-propylpyrimidin-4-ol. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each computational step, establishing a self-validating workflow from target identification to the dynamic simulation of protein-ligand interactions. We will use Uracil Phosphoribosyltransferase (UPRT), a key enzyme in the pyrimidine salvage pathway, as a representative therapeutic target to illustrate the complete modeling process.[3][4] This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new chemical entities.